![molecular formula C17H16N4O4S2 B2533896 N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide CAS No. 892315-86-5](/img/structure/B2533896.png)
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques . For instance, the structure of 6-Chloro-N-(6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-amine was confirmed by IR, 1H NMR, and mass spectra and elemental analyses .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For example, the interaction of active methylene compounds containing both amidine and thioamide groups with arylsulfonyl azides was investigated .Scientific Research Applications
- N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide exhibits promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound interferes with cell proliferation, induces apoptosis (programmed cell death), and inhibits tumor growth .
- Inflammation plays a crucial role in various diseases. This compound has been studied for its anti-inflammatory effects. It modulates inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .
- N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide exhibits antimicrobial properties. Researchers have explored its efficacy against bacteria, fungi, and even drug-resistant strains. It could be a valuable lead compound for developing new antibiotics .
- Tuberculosis (TB) remains a global health challenge. Some studies have investigated this compound’s potential as an anti-TB agent. It shows activity against Mycobacterium tuberculosis, the causative agent of TB, making it a candidate for further drug development .
- Viral infections are a major concern. Preliminary research suggests that this compound may inhibit certain viruses, including herpes simplex virus (HSV). Its mechanism of action involves interfering with viral replication .
- Neuroprotective compounds are essential for preventing or slowing down neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases. N-[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide has shown neuroprotective effects in experimental models, making it an interesting candidate for further investigation .
Anticancer Activity
Anti-Inflammatory Properties
Antimicrobial Activity
Tuberculosis Treatment
Antiviral Applications
Neuroprotection and Neurodegenerative Diseases
Mechanism of Action
properties
IUPAC Name |
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c22-16(12-2-1-5-18-11-12)20-17-19-14-4-3-13(10-15(14)26-17)27(23,24)21-6-8-25-9-7-21/h1-5,10-11H,6-9H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDGUQYBCPJYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.